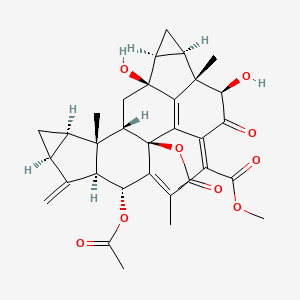

Chlorahololide C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

化学反应分析

Chlorahololide C undergoes various chemical reactions, including peroxidation. This reaction can convert shizukaol-type dimers into peroxidized chlorahololide-type dimers . The reaction conditions typically involve the presence of oxygen and may be facilitated by free radical mechanisms . Common reagents used in these reactions include small organic ester moieties, and the major products formed are peroxidized dimers with enhanced anti-inflammatory activity .

科学研究应用

Chlorahololide C has several scientific research applications:

Pharmacology: It is a potent and selective potassium channel blocker, with an IC50 value of 3.6 μM. This makes it valuable in studies related to ion channel regulation and potential therapeutic applications for conditions involving potassium channels.

Anti-inflammatory Research: The compound has shown significant anti-inflammatory activity, particularly in its peroxidized form.

Cancer Research: Similar compounds like chlorahololide D have demonstrated potential in suppressing breast cancer progression by inducing apoptosis and inhibiting cell migration.

作用机制

Chlorahololide C exerts its effects primarily by blocking potassium channels. This inhibition affects the delayed rectifier potassium current (IK) in neurons . The mechanism involves binding to the potassium channels, thereby preventing the flow of potassium ions and altering cellular excitability . Additionally, the peroxidized form of this compound has enhanced anti-inflammatory properties, likely due to its interaction with specific molecular targets involved in inflammation .

相似化合物的比较

Chlorahololide C is part of a family of sesquiterpenoid dimers, which include shizukaol-type and sarcanolide-type dimers . Similar compounds include:

Shizukaol-type dimers: These are the earliest discovered and most widely reported sesquiterpenoid dimers.

Sarcanolide-type dimers: Another type of sesquiterpenoid dimer with distinct structural features.

Chlorahololide D: A lindenane-type sesquiterpenoid dimer

生物活性

Chlorahololide C is a sesquiterpenoid dimer derived from plants in the Chloranthus genus. This compound has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article summarizes recent findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound belongs to a class of compounds known as sesquiterpenoid dimers. These compounds are characterized by their complex structures and significant biological activities. The mechanism of action for this compound involves the modulation of various cellular pathways, particularly those related to apoptosis and inflammation.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels and affecting key apoptosis-related proteins such as Bcl-2 and Bax. This modulation leads to cell cycle arrest, particularly at the G2 phase, which is crucial for its anticancer effects .

- Anti-inflammatory Activity : this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-1β in macrophage models. This activity is enhanced when the compound undergoes peroxidation, leading to derivatives with improved anti-inflammatory efficacy .

In Vitro Studies

A series of biological assays have been conducted to evaluate the effects of this compound on various cell lines:

- Cytotoxicity : The cytotoxic effects were assessed using the MTT assay, revealing potent activity against human tumor cell lines. For instance, this compound demonstrated an IC50 value of 6.7 μM against MCF-7 breast cancer cells, indicating strong cytotoxic potential .

- Flow Cytometry Analysis : Flow cytometry was utilized to confirm apoptosis induction in treated cells. The results showed a dose-dependent increase in apoptotic cells, with treatment concentrations correlating with higher apoptosis rates .

In Vivo Studies

In vivo studies using zebrafish xenograft models have provided insights into the therapeutic potential of this compound:

- Tumor Suppression : this compound significantly inhibited tumor proliferation and migration in zebrafish models, outperforming traditional chemotherapeutic agents like etoposide at similar concentrations .

Case Studies

Recent case studies have highlighted the promising applications of this compound:

- Case Study 1 : A study focused on the anti-cancer properties of this compound demonstrated its ability to suppress breast cancer progression through apoptosis induction and cell cycle arrest mechanisms. This research supports its potential as a lead compound for developing new anticancer therapies .

- Case Study 2 : Investigations into the anti-inflammatory effects of peroxidized derivatives of this compound showed enhanced inhibition of nitric oxide production in LPS-stimulated macrophages, indicating its potential for treating inflammatory diseases .

Summary Table of Biological Activities

属性

IUPAC Name |

methyl (2Z)-2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36O9/c1-11-15-8-16(15)30(5)19-10-32(39)18-9-17(18)31(6)26(32)23(20(24(35)27(31)36)12(2)28(37)40-7)33(19)22(13(3)29(38)42-33)25(21(11)30)41-14(4)34/h15-19,21,25,27,36,39H,1,8-10H2,2-7H3/b20-12-/t15-,16-,17-,18+,19+,21-,25-,27+,30-,31+,32+,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWHPWXSVUDXDS-XMJAEXKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(=C)C4CC4C3(C5C2(C6=C7C(C8CC8C7(C5)O)(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2(C\6=C7[C@]([C@@H]8C[C@@H]8[C@]7(C5)O)([C@H](C(=O)/C6=C(/C)\C(=O)OC)O)C)OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。